rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans
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Overview
Description
rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans: is a chiral compound with a cyclohexane ring substituted with a methyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Methylation: The resulting amine is then methylated using a methylating agent like methyl iodide.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyclohexane ring or the methylamino group, potentially leading to the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural similarity to certain bioactive molecules makes it a candidate for drug development and testing.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
- rac-(1R,2R)-2-aminocyclohexan-1-ol
Uniqueness
rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. The presence of both a methyl group and a methylamino group in a trans configuration enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
1932558-09-2 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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